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Compound of Interest

Compound Name: Methyl 6-bromohexanoate

Cat. No.: B076898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-bromohexanoate (CAS No. 14273-90-6), a valuable building block in organic synthesis. The

document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a

clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR data for Methyl 6-bromohexanoate.

¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

3.58 s 3H -OCH₃ DMSO-d₆

3.51 t 2H -CH₂-Br DMSO-d₆

2.29 t 2H -CH₂-C=O DMSO-d₆

1.78 pentet 2H -CH₂-CH₂Br DMSO-d₆

1.62-1.27 m 4H -CH₂-CH₂-CH₂- DMSO-d₆

Predicted ¹H NMR data in CDCl₃ suggests the following chemical shifts: 1.48 (quint, 2H), 1.66

(quint, 2H), 1.88 (quint, 2H).[1]

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

While specific experimental data for Methyl 6-bromohexanoate is not readily available, data

for the parent compound, 6-bromohexanoic acid, provides valuable insight into the chemical

shifts of the carbon backbone.

Chemical Shift (δ) ppm Assignment (for 6-bromohexanoic acid)

~174 C=O

~35 -CH₂-Br

~33 -CH₂-COOH

~32 -CH₂-CH₂Br

~27 -CH₂-CH₂-CH₂Br

~24 -CH₂-CH₂-COOH

Note: The chemical shift of the methoxy group (-OCH₃) in Methyl 6-bromohexanoate is

expected to be around 51-52 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

http://www.ichemical.com/products/14273-90-6.html
https://www.benchchem.com/product/b076898?utm_src=pdf-body
https://www.benchchem.com/product/b076898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1440 Medium C-H bend (CH₂)

~1170 Strong C-O stretch (ester)

~650 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The molecular weight of

Methyl 6-bromohexanoate is 209.08 g/mol .[2]

m/z Interpretation

209/211
[M]⁺, Molecular ion peak (presence of Br

isotopes)

178/180 [M - OCH₃]⁺

150/152 [M - COOCH₃]⁺

129 [M - Br]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic

molecule like Methyl 6-bromohexanoate.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.

Data Acquisition: Acquire the ¹H NMR spectrum using a suitable pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance

signal-to-noise.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and integrating the signals.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and

acquire the spectrum.

Background Correction: Record a background spectrum of the clean salt plates and subtract

it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible

fragmentation pathway for Methyl 6-bromohexanoate in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Plausible mass spectral fragmentation of Methyl 6-bromohexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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